molecular formula C4H4N6O4 B3353006 2,6-Diamino-3,5-dinitropyrazine CAS No. 52173-59-8

2,6-Diamino-3,5-dinitropyrazine

Cat. No. B3353006
CAS RN: 52173-59-8
M. Wt: 200.11 g/mol
InChI Key: QZQFSFHCMJAFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) is a thermally stable, shock-insensitive explosive . It is a representative of the new generation of low-sensitivity energetic materials and has been applied extensively in formulations as an insensitive high-energetic ingredient .


Synthesis Analysis

The synthesis of LLM-105 has been achieved using a commercially available flow microreactor system . The process involves optimizing flow nitration conditions of 2,6-diaminopyrazine-1-oxide (DAPO) to test the feasibility and viability of flow nitration as a means for the continuous synthesis of LLM-105 .


Molecular Structure Analysis

The molecular structure of LLM-105 has been studied using various techniques such as X-ray diffraction measurements and first principles molecular dynamics simulations . Terahertz time-domain spectroscopy (THz-TDS) has also been used to study the spectral evolution of LLM-105 from 24 ℃ to 150 ℃ .


Chemical Reactions Analysis

The initial channels of thermal decomposition mechanism of LLM-105 molecule were investigated . The results of quantum chemical calculations revealed four candidates involved in the reaction pathway . The first-step reaction dominated the early stage of the LLM-105 decomposition, and its products participated in the reaction of the second step .


Physical And Chemical Properties Analysis

LLM-105 is a stable species with a high differential scanning calorimetry (DSC) decomposition temperature peak at 342 °C . It has a specific heat capacity, Cp, of≈0.950 J g −1 °C −1, and a thermal conductivity, κ, of≈0.475 W m −1 °C −1 .

Scientific Research Applications

Thermodynamic and Explosive Properties

2,6-Diamino-3,5-dinitropyrazine (I) and its derivatives have been a focal point of research due to their potential as explosive materials. Gökçınar et al. (2010) conducted a computational study, revealing that I is thermodynamically stable and possesses significant explosive power. Additionally, its 1,4-dioxide derivative demonstrates even greater explosive capabilities, comparable or slightly superior to RDX, a well-known explosive material (Gökçınar, Klapötke, & Bellamy, 2010).

Development of Energetic Salts

Singh et al. (2022) explored the stabilization of a sensitive energetic compound derived from this compound. By synthesizing energetic salts, they achieved stabilization and identified one compound with exceptional performance characteristics, combining high density, good thermal stability, and powerful detonation performance (Singh, Chinnam, Staples, & Shreeve, 2022).

Isothermal Equations of State

Research by Gump et al. (2011) focused on LLM-105, a derivative of this compound. They investigated its thermodynamic parameters and phase stability, providing essential data for accurate modeling and potential use as an insensitive high-performance explosive (Gump, Stoltz, Mason, Freedman, Ball, & Peiris, 2011).

Synthesis Improvements and Characterization

Zhao and Liu (2013) described an improved synthesis method for LLM-105, enhancing the yield and discussing factors influencing the reaction steps. Their work contributes to the understanding of efficient production methods for this compound (Zhao & Liu, 2013).

Structural Analysis Using NMR

Mason, Guillen, and Gash (2019) utilized high-speed magic-angle spinning solid-state 1H NMR to investigate the chemical and structural properties of LLM-105. This advanced technique provided insights into the strong network of intramolecular and intermolecular hydrogen bonding in LLM-105 (Mason, Guillen, & Gash, 2019).

Mechanism of Action

The C–NO 2 bond homolysis was suggested to be the dominant step that triggered the decomposition of LLM-105 at temperatures above 580 K . Below this temperature, two types of H transfer were considered as the primary reactions .

Safety and Hazards

LLM-105 is hazardous to work with, but at larger scales, the ramifications due to runaway exothermic reactions (fume-offs) are of dire concern . Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

3,5-dinitropyrazine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O4/c5-1-3(9(11)12)8-4(10(13)14)2(6)7-1/h(H4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQFSFHCMJAFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ammonium hydroxide (28%, 60 mL) was added drop wise to a slurry of 2,6-dimethoxy 3,5-dinitro pyrazine (10.0 g, 43.5 mmol) in acetonitrile (50 mL). Upon addition, the yellow slurry became red/yellow in color and eventually became a red solution. As the solution was heated at 65° C. for an hour, yellow precipitate (8.0 g, 92.2%) began to form, which was filtered hot and allowed to air dry.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
precipitate
Quantity
8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Diamino-3,5-dinitropyrazine
Reactant of Route 2
2,6-Diamino-3,5-dinitropyrazine
Reactant of Route 3
2,6-Diamino-3,5-dinitropyrazine
Reactant of Route 4
2,6-Diamino-3,5-dinitropyrazine
Reactant of Route 5
2,6-Diamino-3,5-dinitropyrazine
Reactant of Route 6
2,6-Diamino-3,5-dinitropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.